4,4-Dimethyl-5-oxohexanenitrile
Overview
Description
4,4-Dimethyl-5-oxohexanenitrile is a chemical compound with the CAS Number: 2034-43-7 . It has a molecular weight of 139.2 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.2 .Scientific Research Applications
Photolysis and Photoaddition Reactions
- 4-Chloroaniline and its N,N-dimethyl derivative undergo photolysis in polar media, leading to the generation of phenyl cations, which have applications in photostable reactions (Guizzardi et al., 2001).
- Photoaddition reactions of 5-fluoro-4,4-dimethyl-2-cyclopentenone show specificity and selectivity in forming oxetanes, useful in understanding light-induced chemical transformations (Vo Thi Giao Vo Thi & Margaretha, 1976).
Synthesis of Derivatives
- Functionalized 4H-pyran and cyclohexanone derivatives can be synthesized through three-component reactions involving dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile (Heber & Stoyanov, 2003).
- The synthesis of dihydrobenzofuran-3,3-dicarbonitriles involves a novel rearrangement process starting from compounds like 5,5-dimethylcyclohexane-1,3-dione (Medishetti et al., 2019).
Catalytic and Reactive Properties
- Palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids lead to the synthesis of important synthons like 2-methylpyridines (Yao et al., 2020).
- Silica-bonded S-sulfonic acid catalyzes the coupling of certain cyclic diones with aromatic aldehydes and malononitrile, leading to the formation of derivatives like 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes (Aswin et al., 2014).
Molecular Detection and Imaging
- A novel ethylenediamine-based chemosensor exhibits strong and selective complexing ability towards Cu2+ ions, which can be applied in confocal fluorescence imaging of living cells (Yun et al., 2017).
Inhibition and Protection Applications
- Spirocyclopropane derivatives have shown effective inhibition properties for mild steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
The safety information for 4,4-Dimethyl-5-oxohexanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4,4-dimethyl-5-oxohexanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLKUQCCMUXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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